Thermochemical Stability vs. 1-Methyl-3-piperidinol
Direct experimental comparison using static bomb calorimetry at 298.15 K demonstrates that 1-ethyl-3-hydroxypiperidine exhibits a significantly different standard molar enthalpy of formation in the condensed phase relative to its N-methyl analog [1]. This quantitative thermochemical distinction reflects differences in molecular energetics that can influence reaction thermodynamics and stability in synthetic and formulation contexts.
| Evidence Dimension | Standard Molar Enthalpy of Formation in Condensed Phase (ΔfH°m) |
|---|---|
| Target Compound Data | -297.9 ± 1.2 kJ·mol⁻¹ (1-ethyl-3-piperidinol) |
| Comparator Or Baseline | -245.2 ± 1.1 kJ·mol⁻¹ (1-methyl-3-piperidinol) |
| Quantified Difference | 52.7 kJ·mol⁻¹ more negative (more exothermic formation) for the ethyl derivative |
| Conditions | Static bomb calorimetry in oxygen, T = 298.15 K, p° = 0.1 MPa |
Why This Matters
The 52.7 kJ·mol⁻¹ difference in ΔfH°m indicates that the ethyl analog is thermodynamically more stable in the condensed phase, which can translate to different handling, storage, and reaction energy profiles compared to the methyl analog.
- [1] Silva, M. A. R.; Matos, M. A. R.; Monte, M. J. S.; Sousa, M. D. M. C. Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data 2006, 51 (5), 1676-1679. View Source
